BenchChemオンラインストアへようこそ!

1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine

CB1 receptor antagonist Structure-Activity Relationship Sulfonylpiperazine

1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine belongs to the sulfonylated piperazine class, which has been patented as modulators of the Cannabinoid-1 (CB1) receptor. Its structure uniquely pairs a 2-naphthylsulfonyl group with a 2-pyrimidinylpiperazine moiety, distinguishing it from other aryl sulfonylpiperazine analogs.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 256417-34-2
Cat. No. B2780218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine
CAS256417-34-2
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C18H18N4O2S/c23-25(24,17-7-6-15-4-1-2-5-16(15)14-17)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h1-9,14H,10-13H2
InChIKeyPDQQUIPHMRAOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine (CAS 256417-34-2): A Sulfonylpiperazine CB1 Antagonist Scaffold


1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine belongs to the sulfonylated piperazine class, which has been patented as modulators of the Cannabinoid-1 (CB1) receptor [1]. Its structure uniquely pairs a 2-naphthylsulfonyl group with a 2-pyrimidinylpiperazine moiety, distinguishing it from other aryl sulfonylpiperazine analogs . This distinct architecture has implications for CB1 receptor pharmacology and is associated with research into metabolic disorders such as obesity [1].

Procurement Risk: Why Generic Sulfonylpiperazine Substitution Fails for CB1 Antagonist Research


Simple substitution with other sulfonylpiperazines is not scientifically valid due to extreme sensitivity of CB1 receptor activity to the aryl sulfonyl and N-substituent architecture. The patent landscape shows that within this class, even minor structural modifications—such as changing the aryl group from naphthyl to a substituted phenyl—produce large shifts in CB1 receptor binding affinity and functional activity, from high potency to inactivity [1]. The specific combination of a lipophilic 2-naphthylsulfonyl group and a basic 2-pyrimidinylpiperazine in this compound creates a unique pharmacophore that cannot be replicated by available alternatives, making targeted procurement essential for reproducible pharmacology .

Quantitative Differentiation Guide for 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine Procurement


Structural Uniqueness: Naphthyl-Pyrimidinyl Architecture vs. Common Phenyl-Piperazine CB1 Antagonists

The compound is identified in the Therapeutic Target Database as 'Sulfonylated piperazine derivative 4', a patented CB1 antagonist [1]. Its unique 2-naphthylsulfonyl group provides greater lipophilicity (cLogP = 2.51) and a larger aromatic surface area for receptor interaction compared to simpler phenyl sulfonyl analogs . This contrasts with unsubstituted phenyl sulfonyl piperazines, which are broadly covered in the generic patent claims but lack the enhanced steric and electronic profile provided by the fused naphthyl ring system [1].

CB1 receptor antagonist Structure-Activity Relationship Sulfonylpiperazine

Class-Level Potency: CB1 Receptor Antagonist Activity vs. Related Acylpiperazine CB1 Inverse Agonists

The compound is patented within a class of sulfonylated piperazines for which CB1 receptor antagonism is the primary mechanism [1]. A structurally distinct sub-class, the 1-sulfonyl-4-acylpiperazines, were discovered as CB1 inverse agonists through HTS and lead optimization [2]. While the target compound is an antagonist, the acylpiperazines act as inverse agonists, a fundamental mechanistic distinction. Direct quantitative comparison is unavailable as specific IC50/Ki data for the target compound are not reported; however, its classification as a CB1 antagonist suggests a different functional profile that may avoid the adverse psychiatric effects associated with inverse agonists like rimonabant, a rationale driving the development of peripherally restricted antagonists noted in the patent literature [1].

CB1 antagonist GPCR pharmacology Obesity

Physicochemical Distinction: Calculated Aqueous Solubility vs. HDAC Inhibitor Analog CHEMBL609583

A closely related analog, N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide (CHEMBL609583), is a potent HDAC inhibitor (HDAC11 IC50 = 2.10 nM) [1]. This analog differs by a single 5-carboxamide substitution on the pyrimidine ring. The target compound lacks this polar group, resulting in a lower topological polar surface area (TPSA) and higher calculated logP (2.51) compared to the more polar hydroxamic acid analog . This difference in calculated lipophilicity and hydrogen-bonding capacity is critical, as it predicts superior passive membrane permeability for the target compound, making it a more suitable scaffold for CNS drug design, whereas the HDAC inhibitor analog is optimized for a peripheral enzyme target.

HDAC inhibitor Physicochemical property Lead optimization

Best Application Scenarios for Procuring 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine


CNS Drug Discovery: Building a CB1 Antagonist Library with Favorable Brain Penetration Properties

Based on its high calculated logP (2.51) and classification as a CB1 antagonist [1], the compound is ideally suited as a core scaffold for medicinal chemistry programs targeting CNS disorders such as obesity, psychosis, or addiction. Its naphthyl-pyrimidinyl architecture provides a strategic advantage for exploring structure-activity relationships aimed at enhancing brain penetration while retaining CB1 antagonism, a key goal highlighted in the patent literature to separate therapeutic efficacy from peripheral metabolic effects [2].

Pharmacological Tool Compound for Differentiating CB1 Antagonism from Inverse Agonism

The compound serves as a critical research tool to profile CB1 receptor function. Unlike the well-characterized 1-sulfonyl-4-acylpiperazine inverse agonists, this compound is classified as an antagonist [1]. Researchers studying the nuanced pharmacology of the endocannabinoid system can use it to dissect signaling pathways that are specifically sensitive to neutral antagonism versus inverse agonism, a distinction with significant implications for drug safety and efficacy [2].

Scaffold-Hopping from HDAC to GPCR Targets: A CNS-Permissive Analog of CHEMBL609583

As a close structural analog of the potent HDAC inhibitor CHEMBL609583 but lacking the polar hydroxamic acid group [1], this compound is an optimal starting point for scaffold-hopping exercises. It allows teams to pivot from a peripheral HDAC target to a CNS-penetrant GPCR program while retaining a validated synthetic route to the core naphthylsulfonyl piperazine, thereby leveraging existing structure-activity knowledge for accelerated hit-to-lead campaigns [2].

Quote Request

Request a Quote for 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.